molecular formula C17H14F3N3OS B299745 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Katalognummer: B299745
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: YFYGQJMDBKMLSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is known for its ability to interact with various biological targets, making it a promising candidate for drug development.

Wirkmechanismus

The mechanism of action of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves the inhibition of various biological targets, including enzymes and receptors. This compound has been shown to interact with the protein kinase CK2, which plays a crucial role in cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve glucose metabolism in diabetic animals.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments include its ability to interact with multiple biological targets, making it a versatile compound for drug development. However, the limitations of this compound include its poor solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

The potential future directions for research on 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide include exploring its therapeutic potential in various diseases, including cancer, diabetes, and inflammation. Further studies are needed to understand the mechanism of action of this compound and its potential side effects. Additionally, the development of more efficient synthesis methods and analogs of this compound may lead to the discovery of new therapeutic agents.

Synthesemethoden

The synthesis of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves a multi-step process that includes the reaction of benzimidazole with thioacetic acid, followed by the reaction with 3-(trifluoromethyl)benzaldehyde and acetic anhydride. The final product is obtained through purification and isolation techniques.

Wissenschaftliche Forschungsanwendungen

The potential therapeutic properties of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide have been explored in various scientific research studies. This compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation.

Eigenschaften

Molekularformel

C17H14F3N3OS

Molekulargewicht

365.4 g/mol

IUPAC-Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H14F3N3OS/c18-17(19,20)11-4-3-5-12(8-11)21-16(24)10-25-9-15-22-13-6-1-2-7-14(13)23-15/h1-8H,9-10H2,(H,21,24)(H,22,23)

InChI-Schlüssel

YFYGQJMDBKMLSQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)CSCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Kanonische SMILES

C1=CC=C2C(=C1)NC(=N2)CSCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.